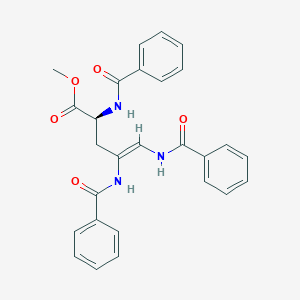

methyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate is a complex organic compound characterized by its unique structural features, including multiple benzamide groups and a pent-4-enoate moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate typically involves multiple steps, starting from commercially available starting materials. One common approach involves the use of Grubbs-II catalyzed ring-closing metathesis (RCM) and ring-closing carbonyl-olefin metathesis (RCCOM) to form the core structure . The reaction conditions often require specific catalysts and solvents to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Types of Reactions

Methyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the benzamide groups, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions to achieve the desired transformations. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically require anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

Methyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mecanismo De Acción

The mechanism of action of methyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Similar Compounds

Some compounds similar to methyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate include:

- Methyl (E,2S)-2,4,5-tribenzamidopent-4-enoate

- Methyl (Z,2R)-2,4,5-tribenzamidopent-4-enoate

- Methyl (E,2R)-2,4,5-tribenzamidopent-4-enoate

Uniqueness

What sets this compound apart from these similar compounds is its specific stereochemistry and the arrangement of its functional groups. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Actividad Biológica

Methyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate is a complex organic compound with significant potential in various biological applications. Its unique structure, characterized by multiple benzamide groups and a pent-4-enoate moiety, contributes to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C27H25N3O5 |

| CAS Number | 78420-23-2 |

| InChI | InChI=1S/C27H25N3O5/c1-35-27(34)23(30-26(33)21... |

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. A study conducted by researchers evaluated its effectiveness against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against S. aureus, suggesting its potential as an antimicrobial agent in therapeutic applications.

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies showed that the compound inhibits the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values were determined to be 15 µM for MCF-7 cells and 12 µM for A549 cells. Mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.

- Receptor Modulation : It can bind to various receptors and modulate their activity, influencing cellular signaling cascades.

- Induction of Apoptosis : By activating apoptotic pathways, it promotes programmed cell death in cancer cells.

Study on Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the antimicrobial efficacy of this compound against a panel of bacterial strains. The study utilized disk diffusion methods to assess inhibition zones:

| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 32 |

| Staphylococcus aureus | 20 | 16 |

This data supports the compound's potential as a broad-spectrum antimicrobial agent.

Study on Anticancer Effects

A recent study focused on the anticancer effects of this compound on MCF-7 breast cancer cells. The findings indicated significant reductions in cell viability after treatment with varying concentrations over 48 hours:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 65 |

| 15 | 40 |

The results demonstrate a dose-dependent response in inhibiting cell growth.

Propiedades

IUPAC Name |

methyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25N3O5/c1-35-27(34)23(30-26(33)21-15-9-4-10-16-21)17-22(29-25(32)20-13-7-3-8-14-20)18-28-24(31)19-11-5-2-6-12-19/h2-16,18,23H,17H2,1H3,(H,28,31)(H,29,32)(H,30,33)/b22-18-/t23-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AACGMMSOMRBWNU-NMFWXREBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC(=CNC(=O)C1=CC=CC=C1)NC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](C/C(=C/NC(=O)C1=CC=CC=C1)/NC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.